N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a central heterocyclic core substituted with a 4-chlorophenyl group at the N4 position, an ethyl group at the N6 position, and a phenyl ring at the 1-position.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6/c1-2-21-19-24-17(23-14-10-8-13(20)9-11-14)16-12-22-26(18(16)25-19)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H2,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWIMMPKHGFUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The compound's molecular formula is with a molecular weight of approximately 364.84 g/mol. It features a chlorophenyl group and an ethyl substituent at the N6 position, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.84 g/mol |
| CAS Number | 946296-59-9 |
Recent studies have highlighted the compound's role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The inhibition of DHFR can lead to reduced levels of tetrahydrofolate, ultimately affecting nucleotide synthesis and cell division. This mechanism is particularly relevant in cancer treatment, where rapid cell division is a hallmark of tumor growth .
Antitumor Activity
-
In Vitro Studies :
- The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A431 (vulvar carcinoma). In these studies, it was observed that this compound induced apoptosis by upregulating pro-apoptotic proteins such as caspases and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- A study indicated that the compound could effectively inhibit tumor growth in xenograft models, demonstrating its potential as an effective therapeutic agent .
- Molecular Docking Studies :
Case Studies
Several case studies have been documented regarding the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a derivative similar to this compound showed promising results in patients with resistant forms of breast cancer. The trial reported a significant reduction in tumor size and improved survival rates among participants .
- Case Study 2 : Another study focused on the use of this compound in combination therapies revealed enhanced efficacy when paired with traditional chemotherapeutics like methotrexate. This combination approach demonstrated synergistic effects leading to increased apoptosis in resistant cancer cells .
Scientific Research Applications
N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with potential biological activities, especially in cancer research. Its molecular formula is C19H17ClN6, and its molecular weight is 364.84.
This compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. Inhibition of DHFR can decrease tetrahydrofolate levels, affecting nucleotide synthesis and cell division, which is particularly relevant in cancer treatment where rapid cell division is characteristic of tumor growth.
Antitumor Activity
In Vitro Studies
- The compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and A431 (vulvar carcinoma).
- Studies have shown that the compound induces apoptosis by upregulating pro-apoptotic proteins like caspases and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
- The compound can effectively inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies also support the potential of this compound as a therapeutic compound.
Case Studies
Case studies have shown the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study 1: A clinical trial of a derivative similar to this compound demonstrated promising results in patients with resistant breast cancer, with a significant reduction in tumor size and improved survival rates.
- Case Study 2: Studies focusing on the compound in combination therapies have revealed enhanced efficacy when paired with traditional chemotherapeutics like methotrexate, leading to synergistic effects and increased apoptosis in resistant cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at the N4, N6, and 1-phenyl positions significantly influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:
Structure-Activity Relationship (SAR)
- N4 Substituents :
- Cycloheptyl (): Bulky substituent may improve affinity but reduce solubility . 2-Dimethylaminoethyl (): Tertiary amine enhances solubility and enables ionic interactions with targets like PRMT5 .
Pharmacological and Physicochemical Properties
- Molecular Weight : The target compound (estimated MW ~364.8) is smaller than analogs like PR5-LL-CM01 (MW 401.51), suggesting better bioavailability .
- Solubility: Methoxy () and dimethylamino () groups improve aqueous solubility compared to chloro or alkyl substituents.
- Biological Activity : PRMT5 inhibitors () highlight the importance of N6 substituents in target engagement, whereas KCa2 channel modulators () emphasize halogenated aryl groups .
Key Research Findings
- identifies multiple N4-(4-chlorophenyl) variants, underscoring the scaffold's adaptability for structure-based drug design .
- demonstrates that N6 modifications (e.g., dimethylaminoethyl) can transform a pyrazolo-pyrimidine into a potent epigenetic inhibitor .
- and 5 illustrate how substituent polarity and steric effects modulate target selectivity and pharmacokinetics .
Q & A
Q. Advanced Research Focus
- N4-substituents : 4-Chlorophenyl enhances hydrophobic interactions with kinase pockets (e.g., EGFR), while ethyl groups at N6 improve solubility .
- Core modifications : Substituting pyrazole with indazole (e.g., GW2974) increases binding affinity to ABL1 by 10-fold .
- Biological validation : Measure IC50 in NSCLC (non-small cell lung cancer) cell lines using MTT assays. Compare selectivity against PRMT isoforms (e.g., PR5-LL-CM01 shows >10× selectivity for PRMT5 over PRMT3) .
How can crystallographic challenges (e.g., twinning, disorder) be addressed during refinement of this compound?
Q. Advanced Research Focus
- Twinning : Use SHELXD for initial Patterson solutions and SHELXE for density modification. For pseudo-merohedral twinning, apply TWIN/BASF commands in SHELXL .
- Disorder : Split atoms (e.g., PART 1/2) and refine occupancy factors. Apply restraints (e.g., SIMU) to overlapping electron densities from solvent molecules .
How should researchers resolve contradictions in reported biological activity across cell lines?
Q. Advanced Research Focus
- Assay variability : Standardize culture conditions (e.g., serum concentration, passage number). For PR5-LL-CM01, IC50 in PDAC cells (2–4 µM) vs. CRC cells (10–11 µM) reflects differential PRMT5 dependency .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .
What analytical methods ensure purity and stability of this compound under storage?
Q. Basic Research Focus
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12 min for >98% purity) .
- Stability testing : Store at -20°C under argon; monitor degradation via LC-MS over 6 months .
How can solubility limitations be mitigated in in vitro assays?
Q. Advanced Research Focus
- Co-solvents : Use DMSO (≤0.1% final concentration) to dissolve the compound, then dilute in PBS .
- Prodrug design : Introduce phosphate esters at N6 to enhance aqueous solubility .
What safety protocols are critical during synthesis of reactive intermediates?
Q. Basic Research Focus
- Handling chlorinated intermediates : Use fume hoods, nitrile gloves, and P2 respirators. Quench excess reagents (e.g., thionyl chloride) with ice-cold NaOH .
- Waste disposal : Neutralize acidic byproducts before disposal .
How is in vivo efficacy evaluated for antitumor derivatives of this compound?
Q. Advanced Research Focus
- Xenograft models : Administer 50 mg/kg/day orally to nude mice with PDAC xenografts. Monitor tumor volume via caliper measurements and validate target engagement via IHC for PRMT5 substrates (e.g., symmetric dimethylarginine) .
What computational tools predict substituent effects on kinase inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
